molecular formula C9H17NO2S2 B12952133 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide

3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide

Cat. No.: B12952133
M. Wt: 235.4 g/mol
InChI Key: QIDARQPOEWONFT-UHFFFAOYSA-N
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Description

3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound Thietanes are four-membered rings containing sulfur, and the 1,1-dioxide form indicates the presence of two oxygen atoms bonded to the sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which undergoes nucleophilic addition with cyclopropylmethyl thiol to form the corresponding thioether. This intermediate is then subjected to oxidation to introduce the sulfone functionality, resulting in the formation of the thietane 1,1-dioxide ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thietane ring .

Scientific Research Applications

3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets through its sulfur-containing ring. The sulfone group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is unique due to its specific substituents, which impart distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO2S2

Molecular Weight

235.4 g/mol

IUPAC Name

N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H17NO2S2/c11-14(12)6-9(7-14)10-3-4-13-5-8-1-2-8/h8-10H,1-7H2

InChI Key

QIDARQPOEWONFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSCCNC2CS(=O)(=O)C2

Origin of Product

United States

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